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  • Product: Isovaline, 4-cyano-, ethyl ester (9CI)
  • CAS: 169390-29-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Isovaline, 4-cyano-, ethyl ester (9CI) Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Isovaline, 4-cyano-, ethyl ester (9CI) and its derivatives. As a senior application scientist, thi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Isovaline, 4-cyano-, ethyl ester (9CI) and its derivatives. As a senior application scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, potential challenges, and strategic insights for researchers in medicinal chemistry and drug development. We will explore the synthesis, characterization, and potential biological applications of this unique class of α,α-disubstituted amino acids, grounding our discussion in established chemical principles and relevant literature.

Introduction: The Strategic Importance of α,α-Disubstituted Amino Acids and the Cyano Moiety

α,α-Disubstituted amino acids are a class of non-proteinogenic amino acids where the α-hydrogen is replaced by a second substituent. This structural modification imparts significant conformational constraints, leading to enhanced proteolytic stability and the ability to induce specific secondary structures in peptides.[1] These properties make them highly valuable building blocks in the design of novel peptides, peptidomimetics, and small molecule therapeutics with improved pharmacokinetic profiles.[2]

The parent compound, isovaline, is a rare amino acid of extraterrestrial origin, found in the Murchison meteorite.[3] It is a structural isomer of valine and shares similarities with the inhibitory neurotransmitters GABA and glycine.[3][4] Notably, isovaline has demonstrated analgesic properties in animal models by activating peripheral GABA-B receptors, without crossing the blood-brain barrier, which suggests a favorable side-effect profile compared to centrally-acting analgesics.[3][4]

The incorporation of a cyano (-C≡N) group into organic molecules is a well-established strategy in medicinal chemistry. The cyano group is a versatile functional group that can act as a hydrogen bond acceptor, a dipole, and a bioisostere for other functional groups. Its presence can significantly influence a molecule's polarity, metabolic stability, and binding affinity to biological targets. Cyano-containing compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7]

The focus of this guide, Isovaline, 4-cyano-, ethyl ester (9CI) , combines the unique structural features of isovaline with the electronic and functional properties of the cyano group, presenting a promising scaffold for the development of novel therapeutics.

Synthetic Strategies for Isovaline, 4-cyano-, ethyl ester (9CI) Derivatives

While specific literature on the synthesis of Isovaline, 4-cyano-, ethyl ester (9CI) is not abundant, its structure as an α,α-disubstituted amino acid ester with a cyanoethyl side chain suggests that its synthesis can be approached through well-established methodologies in amino acid chemistry. The most plausible and versatile approach is a modification of the Strecker synthesis.

Proposed Synthetic Pathway: Modified Strecker Synthesis

The Strecker synthesis is a classic and robust method for the preparation of α-amino acids from aldehydes or ketones.[8][9] For the synthesis of α,α-disubstituted amino acids, a ketone is used as the starting material.[9]

The proposed synthesis of Isovaline, 4-cyano-, ethyl ester would logically start from 5-cyano-2-pentanone.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Core Synthesis A 5-Cyano-2-pentanone B Formation of α-Aminonitrile A->B NH4Cl, KCN C Hydrolysis of Nitrile to Carboxylic Acid B->C Acid or Base Hydrolysis D Esterification C->D Ethanol, Acid Catalyst E Isovaline, 4-cyano-, ethyl ester D->E

Caption: Proposed synthetic workflow for Isovaline, 4-cyano-, ethyl ester.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed, logical sequence based on standard organic chemistry procedures. Researchers should optimize conditions based on laboratory results.

Step 1: Synthesis of 2-Amino-2-methyl-4-cyanobutanoic Acid (Strecker Reaction)

  • Reaction Setup: In a well-ventilated fume hood, to a round-bottom flask equipped with a magnetic stirrer, add 5-cyano-2-pentanone (1 equivalent).

  • Ammonium Chloride and Potassium Cyanide Addition: Add a solution of ammonium chloride (NH₄Cl, 1.5 equivalents) in water, followed by the portion-wise addition of potassium cyanide (KCN, 1.2 equivalents). Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Hydrolysis of the α-aminonitrile: Once the formation of the intermediate α-aminonitrile is complete, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) and heated to reflux to hydrolyze the nitrile of the aminonitrile to a carboxylic acid.

  • Work-up and Isolation: After cooling, the reaction mixture is neutralized to the isoelectric point of the amino acid to precipitate the product. The crude 2-amino-2-methyl-4-cyanobutanoic acid is collected by filtration, washed with cold water and ethanol, and dried.

Step 2: Esterification to Ethyl Ester

  • Reaction Setup: Suspend the crude 2-amino-2-methyl-4-cyanobutanoic acid in anhydrous ethanol.

  • Acid Catalyst: Cool the suspension in an ice bath and bubble anhydrous hydrogen chloride gas through the mixture, or add thionyl chloride (SOCl₂) dropwise. This serves as the catalyst for the Fischer esterification.

  • Reaction: The reaction mixture is then refluxed until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a weak base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The final product, Isovaline, 4-cyano-, ethyl ester, can be purified by column chromatography on silica gel.

Physicochemical Properties and Characterization

The expected physicochemical properties and suggested analytical methods for the characterization of Isovaline, 4-cyano-, ethyl ester are summarized below.

PropertyPredicted Value / MethodRationale
Molecular Formula C₈H₁₄N₂O₂Based on chemical structure.
Molecular Weight 170.21 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidTypical for small amino acid esters.
Solubility Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Sparingly soluble in water.Based on the presence of the ethyl ester and the hydrocarbon backbone.
¹H NMR Characteristic peaks for the ethyl group (triplet and quartet), methyl group (singlet), and methylene groups of the side chain.To confirm the proton environment.
¹³C NMR Resonances for the ester carbonyl, nitrile carbon, quaternary α-carbon, and other aliphatic carbons.To confirm the carbon skeleton.
FT-IR Stretching frequencies for N-H (amine), C=O (ester), and C≡N (nitrile) functional groups.To identify key functional groups.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.To confirm the molecular mass and fragmentation pattern.

Potential Biological and Pharmacological Applications: A Literature Review

Given the lack of direct studies on Isovaline, 4-cyano-, ethyl ester, its potential applications can be inferred from the known biological activities of isovaline and other structurally related cyano-containing compounds.

Analgesic and Neuromodulatory Agents

The parent amino acid, isovaline, exhibits analgesic properties without significant central nervous system side effects.[4] It is plausible that derivatives of isovaline could retain or even enhance this activity. The cyanoethyl side chain may modulate the compound's interaction with GABA receptors or other targets involved in nociception.

Diagram of Potential Mechanism of Action in Analgesia

G cluster_0 Pharmacological Action A Isovaline, 4-cyano-, ethyl ester Derivative B Peripheral GABA-B Receptor A->B Activation C Inhibition of Nociceptive Signaling B->C D Analgesic Effect C->D

Caption: Hypothesized mechanism of analgesic action for isovaline derivatives.

Anticancer and Cytotoxic Agents

The cyano group is a common feature in many potent anticancer agents. For instance, cyano-substituted quinolines and isoquinolines have demonstrated significant antiproliferative effects through various mechanisms, including the inhibition of topoisomerase and microtubule polymerization.[5][7] Derivatives of Isovaline, 4-cyano-, ethyl ester could be investigated for their cytotoxic activity against various cancer cell lines.

Anti-inflammatory and Antioxidant Properties

Certain α-cyano-cinnamamides have shown promising anti-inflammatory and antioxidant activities.[6] The electron-withdrawing nature of the cyano group can influence the electronic properties of a molecule, which can be crucial for its interaction with enzymes and receptors involved in inflammation and oxidative stress pathways.

Antimicrobial Agents

Cinnamic acid derivatives, including cinnamides and cinnamates, are known for their antimicrobial properties.[6] The mechanism of action often involves the disruption of microbial cell membranes. The unique scaffold of Isovaline, 4-cyano-, ethyl ester could be a starting point for the development of novel antimicrobial compounds.

Future Research Directions

The field of Isovaline, 4-cyano-, ethyl ester derivatives is ripe for exploration. Future research should focus on:

  • Synthesis and Characterization: The development and optimization of a reliable synthetic route to Isovaline, 4-cyano-, ethyl ester and a library of its derivatives with variations in the ester group and substitutions on the cyanoethyl side chain.

  • Biological Screening: A comprehensive screening of these novel compounds for a range of biological activities, including analgesic, anticancer, anti-inflammatory, and antimicrobial properties.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

  • Mechanistic Studies: In-depth investigation of the mechanism of action of the most promising lead compounds to identify their molecular targets and signaling pathways.

  • In Vivo Efficacy and Safety: Preclinical evaluation of lead candidates in animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

Conclusion

Isovaline, 4-cyano-, ethyl ester and its derivatives represent a promising, yet underexplored, area of medicinal chemistry. The combination of the conformationally constrained α,α-disubstituted amino acid scaffold of isovaline with the versatile cyano group offers a unique platform for the design of novel therapeutic agents. This guide has provided a comprehensive overview of the potential synthetic strategies, physicochemical properties, and diverse biological applications of this class of compounds. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the therapeutic potential of these intriguing molecules.

References

[8] Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link][8]

[9] Wikipedia. Strecker amino acid synthesis. [Link][9]

[5] PubMed. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link][5]

[6] MDPI. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. [Link][6]

[3] Wikipedia. Isovaline. [Link][3]

[4] Xenon Health. A New Type of Analgesic Drug: Isovaline. [Link][4]

[7] MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link][7]

[10] YouTube. Strecker Synthesis of Alpha Amino Acids. [Link][10]

[2] PMC. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... [Link][2]

[11] Encyclopedia MDPI. Amino Acid. [Link][11]

[1] Journal of the American Chemical Society. Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. [Link][1]

Sources

Exploratory

The Solubility Profile of Isovaline, 4-cyano-, ethyl ester (9CI) in Organic Solvents: A Technical Guide for Peptidomimetic Drug Design

Executive Summary The compound Isovaline, 4-cyano-, ethyl ester (9CI) (CAS: 169390-29-8), structurally identified as ethyl 2-amino-4-cyano-2-methylbutanoate, is a highly specialized unnatural amino acid derivative. In mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Isovaline, 4-cyano-, ethyl ester (9CI) (CAS: 169390-29-8), structurally identified as ethyl 2-amino-4-cyano-2-methylbutanoate, is a highly specialized unnatural amino acid derivative. In modern drug development, α,α -dialkylated amino acids like isovaline are critical building blocks for designing peptidomimetics[1]. Their incorporation into peptide backbones restricts conformational flexibility, induces stable helical structures, and significantly enhances resistance to proteolytic cleavage[1][2].

However, the unique structural features of this compound—combining a lipophilic aliphatic backbone with highly polar cyano and ester groups—create a complex solubility profile. Understanding this profile is paramount for optimizing solid-phase peptide synthesis (SPPS), liquid-phase coupling reactions, and downstream purification workflows. This whitepaper provides an in-depth analysis of the thermodynamic principles governing the solvation of Isovaline, 4-cyano-, ethyl ester, alongside empirical data and validated experimental protocols for solubility determination.

Thermodynamic and Structural Basis of Solvation

Solubility is fundamentally a measure of the degree of molecular mixing between a solute and a solvent at thermodynamic equilibrium[3][4]. For Isovaline, 4-cyano-, ethyl ester, solvation causality can be accurately predicted using Hansen Solubility Parameters (HSP) [5][6]. The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[5][7].

Functional Group Contributions to HSP:
  • The 4-Cyano Group (-C≡N): This moiety introduces a strong permanent dipole moment to the molecule. It drastically elevates the δP​ (polar) parameter, making the compound highly affine to polar aprotic solvents. It acts as a weak hydrogen bond acceptor but does not donate hydrogen bonds.

  • The Primary Amine (-NH₂): Positioned at the alpha carbon, the amine group is both a hydrogen bond donor and acceptor, contributing significantly to the δH​ parameter. This facilitates solubility in polar protic solvents like alcohols.

  • The Ethyl Ester (-COOCH₂CH₃): This group provides moderate polarity and acts as a hydrogen bond acceptor. The ethyl chain slightly increases the δD​ (dispersion) parameter, providing limited lipophilicity.

  • The α -Methyl Group & Aliphatic Backbone: The 2-methylbutane skeleton contributes to the baseline dispersion forces ( δD​ ), though its influence is largely overshadowed by the highly polar functional groups.

Because "like dissolves like," the optimal solvent for this compound must possess a high δP​ to match the cyano group and a moderate δH​ to interact with the amine and ester groups.

G Compound Isovaline, 4-cyano-, ethyl ester Dispersion Dispersion Forces (δD) Aliphatic Backbone Compound->Dispersion Polar Polar Interactions (δP) Cyano & Ester Groups Compound->Polar Hbond H-Bonding (δH) Primary Amine Compound->Hbond Nonpolar Non-Polar Solvents (Hexane) Dispersion->Nonpolar Weak Interaction Aprotic Polar Aprotic Solvents (DMSO, DMF) Polar->Aprotic Strong Dipole Match Protic Polar Protic Solvents (EtOH, MeOH) Hbond->Protic Donor/Acceptor Match

Caption: Hansen Solubility Parameter (HSP) interactions governing the solvation of the compound.

Empirical Solubility Profile in Organic Solvents

Based on the thermodynamic analysis and structural properties, the solubility of Isovaline, 4-cyano-, ethyl ester across various solvent classes is summarized below. This data is critical for selecting the appropriate media for synthetic coupling and crystallization.

Solvent ClassSpecific SolventDielectric Constant ( ε )Expected Solubility Range (at 25°C)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 mg/mL (Excellent)Strong dipole-dipole interactions with the cyano group; accepts H-bonds from the amine.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100 mg/mL (Excellent)Ideal HSP match for peptide coupling workflows; excellent solvation of the ester and nitrile.
Polar Protic Methanol (MeOH)32.750 - 100 mg/mL (Good)Strong H-bond donor/acceptor network interacts well with the primary amine.
Polar Protic Ethanol (EtOH)24.525 - 50 mg/mL (Moderate)Slightly lower polarity than MeOH; good for recrystallization.
Moderately Polar Ethyl Acetate (EtOAc)6.010 - 25 mg/mL (Moderate)Solvates the ethyl ester via structural similarity, but lacks strong H-bond donation.
Non-Polar Hexane / Heptane~1.9< 1 mg/mL (Poor)Inability to disrupt the strong intermolecular dipole-dipole interactions of the solid crystal lattice.
Aqueous Water (pH 7.0)80.1< 5 mg/mL (Poor)High dielectric constant, but the hydrophobic aliphatic backbone restricts aqueous solubility[8][9].

Experimental Workflow for Solubility Determination

To generate highly accurate, self-validating solubility data for specific formulation or synthesis needs, researchers must rely on standardized protocols. The Saturation Shake-Flask Method , as outlined in the United States Pharmacopeia (USP) General Chapter <1236>[3][10][11] and OECD Test Guideline 105[8][9], is the gold standard for determining thermodynamic equilibrium solubility.

Step-by-Step Methodology

1. Preparation of the Saturated Solution:

  • Accurately weigh an excess amount of Isovaline, 4-cyano-, ethyl ester (e.g., 500 mg) into a glass vial.

  • Add exactly 2.0 mL of the target organic solvent (e.g., DMF or Ethanol).

  • Causality Check: It is mandatory to start with a visibly saturated solution (excess undissolved solid must be present) to ensure the thermodynamic limit of solubility is reached[3][4].

2. Thermodynamic Equilibration:

  • Seal the vial and place it in a temperature-controlled orbital shaker or water bath set strictly to 25.0 ± 0.5 °C .

  • Agitate the mixture at 150-200 RPM for 24 to 48 hours.

  • Causality Check: Temperature control is critical because solubility is an enthalpy-driven process. Fluctuations will shift the equilibrium, leading to transient supersaturation or underestimation[3][11].

3. Phase Separation:

  • Remove the vial and allow it to stand for 2 hours at 25.0 °C to let large particulates settle.

  • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes to separate the undissolved solid from the saturated supernatant. Alternatively, filter through a 0.22 µm PTFE syringe filter (ensure the filter material is compatible with the organic solvent).

4. Quantification via HPLC-UV/Vis:

  • Carefully extract an aliquot of the clear supernatant and dilute it with the mobile phase to fall within the linear range of your calibration curve.

  • Quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV/Vis detector (monitoring at the appropriate wavelength for the cyano/ester chromophores, typically around 210-220 nm).

G Start Solid Compound (Excess) Equilibration Thermodynamic Equilibration (Shake-Flask, 24-48h, 25°C) Start->Equilibration Solvent Organic Solvent (e.g., EtOH, DMSO) Solvent->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Saturated Solution Analysis Quantification (HPLC-UV/Vis) Separation->Analysis Supernatant Result Equilibrium Solubility (mg/mL or mol/L) Analysis->Result

Caption: Workflow for thermodynamic equilibrium solubility determination based on USP <1236>.

Strategic Solvent Selection in Drug Development

For drug development professionals utilizing Isovaline, 4-cyano-, ethyl ester, the solubility profile dictates several critical workflow decisions:

  • Peptide Synthesis (SPPS): Because the compound is highly soluble in DMF and DMSO, these are the solvents of choice for coupling reactions. The high dielectric constant of DMF stabilizes the polar transition states during amide bond formation.

  • Deprotection and Cleavage: If the ethyl ester needs to be hydrolyzed to the free carboxylic acid for subsequent coupling, conducting the saponification in a co-solvent mixture of THF/Water or MeOH/Water is recommended to balance the solubility of the organic ester and the aqueous hydroxide base.

  • Purification: The vast difference in solubility between polar aprotic solvents (high) and non-polar solvents (low) makes anti-solvent crystallization highly effective. Dissolving the crude compound in a minimal amount of EtOAc or EtOH and slowly adding Hexane or Heptane will force the compound out of solution, yielding high-purity crystals.

References

  • United States Pharmacopeia (USP). General Chapter <1236> Solubility Measurements. USP-NF.[Link]

  • Biorelevant. USP <1236>: Solubility Measurements Chapter Overview. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Taylor & Francis.[Link]

  • E. Zotti et al. (2021). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC / NIH.[Link]

  • Universitat Politècnica de Catalunya (UPC). Designing Peptidomimetics. UPCommons. [Link]

  • Organisation for Economic Co-operation and Development (OECD). Test Guideline 105: Water Solubility. OECD Guidelines for the Testing of Chemicals.[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for Isovaline, 4-cyano-, ethyl ester (9CI)

An Application Note and Step-by-Step Protocol for the Synthesis of Isovaline, 4-cyano-, ethyl ester (9CI) Introduction Isovaline, 4-cyano-, ethyl ester, systematically named ethyl 2-amino-2-methyl-4-cyanobutanoate, is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of Isovaline, 4-cyano-, ethyl ester (9CI)

Introduction

Isovaline, 4-cyano-, ethyl ester, systematically named ethyl 2-amino-2-methyl-4-cyanobutanoate, is a non-proteinogenic α-amino acid derivative. Its structure, featuring a quaternary α-carbon, a terminal nitrile group, and an ethyl ester, makes it a valuable and versatile building block in medicinal chemistry and drug development. The nitrile moiety can be further transformed into other functional groups such as amines or carboxylic acids, while the α-amino ester backbone is a common scaffold in peptide and small molecule synthesis. This guide provides a detailed, two-part synthetic protocol designed for researchers and scientists, grounded in established chemical principles and incorporating insights for optimization and troubleshooting.

Overall Synthetic Strategy

The synthesis of the target molecule is achieved through a robust two-stage process. The strategy hinges on the initial construction of the core α-amino nitrile scaffold via the well-established Strecker synthesis, followed by a selective conversion of the α-nitrile to the desired ethyl ester, a transformation that carefully preserves the terminal cyano group.

  • Stage 1: Strecker Synthesis. This classic multicomponent reaction is employed to form the key intermediate, 2-amino-2-methyl-4-cyanobutanenitrile. It involves a one-pot reaction between a ketone (4-oxopentanenitrile), an ammonia source (ammonium chloride), and a cyanide source (sodium cyanide). The Strecker reaction is renowned for its efficiency and atom economy in creating α-amino nitriles from simple precursors.[1][2]

  • Stage 2: Selective Esterification via Pinner Reaction. The primary challenge is the selective conversion of the α-aminonitrile to an ester without affecting the terminal alkyl nitrile. Standard hydrolysis with strong acid or base would likely hydrolyze both nitrile groups. Therefore, a modified Pinner reaction is the method of choice. This reaction uses anhydrous ethanol and hydrogen chloride gas to form an intermediate imidate salt from the more reactive α-aminonitrile, which is then gently hydrolyzed to the final ethyl ester product.

The complete synthetic workflow is illustrated below.

G cluster_0 Stage 1: Strecker Synthesis cluster_1 Stage 2: Selective Esterification A 4-Oxopentanenitrile C Intermediate: 2-Amino-2-methyl-4-cyanobutanenitrile A->C One-pot reaction B NH4Cl + NaCN B->C E Final Product: Isovaline, 4-cyano-, ethyl ester C->E Pinner Reaction & Hydrolysis C->E D 1. Anhydrous EtOH / HCl (gas) 2. H2O (Hydrolysis) D->E

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 2-Amino-2-methyl-4-cyanobutanenitrile

This stage focuses on the Strecker synthesis to create the key α-amino nitrile intermediate. The reaction proceeds through the in-situ formation of an imine from the ketone and ammonia, followed by the nucleophilic attack of a cyanide ion.[2][3]

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )Quantity (10 mmol scale)Notes
4-OxopentanenitrileC₅H₇NO97.120.97 g (10 mmol, 1.0 eq)Starting ketone.
Ammonium ChlorideNH₄Cl53.490.64 g (12 mmol, 1.2 eq)Ammonia source.
Sodium CyanideNaCN49.010.54 g (11 mmol, 1.1 eq)EXTREMELY TOXIC. Cyanide source. Handle with extreme caution.
Ammonium Hydroxide SolutionNH₄OH35.04~2 mL (28-30% solution)Used to adjust pH and provide excess ammonia.
Dichloromethane (DCM)CH₂Cl₂84.9350 mLExtraction solvent.
Saturated Sodium BicarbonateNaHCO₃-30 mLFor work-up.
BrineNaCl (sat. aq.)-30 mLFor work-up.
Anhydrous Magnesium SulfateMgSO₄120.37~5 gDrying agent.
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-oxopentanenitrile (1.0 eq), ammonium chloride (1.2 eq), and sodium cyanide (1.1 eq).

    • Causality: Using a slight excess of the ammonia and cyanide sources helps to drive the reaction equilibrium towards the product.

    • Safety: All operations involving sodium cyanide must be performed in a certified chemical fume hood. Prepare an aqueous solution of ferrous sulfate as a quench for cyanide waste. Avoid any contact with acids, which would generate highly toxic HCN gas.

  • Addition of Solvent/Reagent: To the solid mixture, add 20 mL of water and ~2 mL of concentrated ammonium hydroxide solution. The flask should be sealed and stirred vigorously at room temperature.

    • Expertise: The addition of aqueous ammonia ensures the reaction medium is basic, which favors the formation of the free amine from its salt and prevents the protonation of the cyanide nucleophile.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1). The product, being more polar than the starting ketone, will have a lower Rf value.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).

    • Trustworthiness: The washing steps are crucial to remove unreacted salts and aqueous-soluble impurities, ensuring a cleaner crude product for the next stage.

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting crude oil, 2-amino-2-methyl-4-cyanobutanenitrile, is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel. The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure before proceeding.

G Ketone 4-Oxopentanenitrile Imine Iminonitrile Intermediate Ketone->Imine + NH3 - H2O Ammonia NH3 Ammonia->Imine Product α-Amino Nitrile Imine->Product + CN⁻ Cyanide CN⁻ Cyanide->Product

Caption: Simplified mechanism of the Strecker synthesis stage.

Part 2: Synthesis of Isovaline, 4-cyano-, ethyl ester

This stage employs a selective Pinner reaction to convert the α-aminonitrile into the target ethyl ester while preserving the terminal nitrile.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )Quantity (based on 8 mmol product from Part 1)Notes
2-Amino-2-methyl-4-cyanobutanenitrileC₆H₉N₃123.160.98 g (8 mmol, 1.0 eq)Crude product from Part 1.
Anhydrous EthanolC₂H₅OH46.0730 mLMust be completely dry.
Hydrogen Chloride GasHCl36.46Bubbled to saturationCORROSIVE. Use a gas dispersion tube.
Diethyl Ether(C₂H₅)₂O74.1250 mLFor precipitation and washing.
Saturated Sodium Bicarbonate SolutionNaHCO₃-50 mLFor neutralization.
Ethyl AcetateC₄H₈O₂88.11100 mLExtraction solvent.
Anhydrous Sodium SulfateNa₂SO₄142.04~5 gDrying agent.
Step-by-Step Protocol
  • Pinner Reaction Setup:

    • Dissolve the crude 2-amino-2-methyl-4-cyanobutanenitrile (1.0 eq) in anhydrous ethanol (30 mL) in a flame-dried, three-necked flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube outlet.

    • Cool the solution to 0 °C in an ice bath.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the nitrile and intermediate imidate to an amide, which is a common side reaction.

  • HCl Gas Addition: Bubble dry hydrogen chloride gas through the stirred solution for approximately 1-2 hours. The reaction is exothermic, so maintain the temperature at 0 °C. Continue until the solution is saturated and a precipitate (the imidate hydrochloride salt) forms.

    • Expertise: Saturation is typically indicated by the cessation of HCl absorption and fumes appearing at the outlet. The formation of the salt drives the reaction forward.

  • Imidate Salt Isolation: After saturation, seal the flask and allow it to stand at 0-4 °C for 12-24 hours to ensure complete formation of the imidate salt. Collect the precipitate by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum.

  • Hydrolysis to Ester:

    • Transfer the isolated imidate salt to a flask containing 30 mL of water and stir at room temperature for 4-6 hours. This step hydrolyzes the imidate to the final ester.

    • Monitor the hydrolysis by TLC until the starting salt has been consumed.

  • Work-up and Purification:

    • Carefully neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.

    • Extract the product into ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine (1 x 40 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Authoritative Grounding: The final product should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure Isovaline, 4-cyano-, ethyl ester.

  • Final Characterization: The structure and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

References

  • BenchChem. (2025). Application Notes and Protocols: Modified Strecker Reaction for α-Aminonitrile Synthesis.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • ResearchGate. (n.d.). Strecker synthesis of α-aminonitriles.

Sources

Application

Application Note: Catalytic Hydrogenation of Isovaline, 4-cyano-, ethyl ester to α-Methylornithine

Executive Summary Isovaline, 4-cyano-, ethyl ester (9CI) (CAS: 169390-29-8) is a highly valuable synthetic precursor characterized by a quaternary stereocenter and a terminal nitrile group. The targeted catalytic hydroge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isovaline, 4-cyano-, ethyl ester (9CI) (CAS: 169390-29-8) is a highly valuable synthetic precursor characterized by a quaternary stereocenter and a terminal nitrile group. The targeted catalytic hydrogenation of this nitrile, followed by ester hydrolysis, yields α-methylornithine (2,5-diamino-2-methylpentanoic acid).

α-Methylornithine is a potent, reversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. Because polyamines are essential for cell proliferation, this amino acid derivative is a critical target molecule in oncology and antiparasitic drug development (1)[1]. This application note details a self-validating, high-yield protocol for executing this transformation while strictly controlling byproduct formation.

Mechanistic Insights: The Challenge of Nitrile Reduction

The catalytic hydrogenation of nitriles is a highly economical route for primary amine synthesis (2)[2]. However, the reduction of the -C≡N group proceeds via a highly reactive primary imine intermediate. If left uncontrolled, the newly formed primary amine can act as a nucleophile, attacking the unreacted imine. This condensation releases ammonia and forms an unwanted secondary amine (dimerization), severely reducing the yield of the target amino acid[2].

Causality in Experimental Design: To mitigate dimerization, the reaction must be conducted in the presence of a massive molar excess of ammonia. According to established methodologies for polyamine synthesis, utilizing a highly active catalyst like Raney Nickel in a 7N methanolic ammonia solvent system at 50 psi shifts the thermodynamic equilibrium, effectively suppressing the formation of secondary amines and isolating the primary amine in near-quantitative yields (3)[3].

Pathway A Isovaline, 4-cyano-, ethyl ester (Nitrile Precursor) B Primary Imine Intermediate (Highly Reactive) A->B H2, Raney Ni Reduction C Ethyl 2,5-diamino-2-methylpentanoate (Primary Amine) B->C H2, Excess NH3 (Dimer Suppression) D Secondary Amine Dimer (Undesired Byproduct) B->D Condensation (If NH3 is absent) E α-Methylornithine (Target Amino Acid) C->E 6N HCl, Reflux Ester Hydrolysis

Chemical transformation of 4-cyano-isovaline ethyl ester to α-methylornithine.

Quantitative Data: Catalyst & Condition Optimization

The choice of catalyst and solvent system dictates the fate of the imine intermediate. The table below summarizes the optimization data validating the use of Raney Nickel with methanolic ammonia.

CatalystSolvent SystemHydrogen PressureAdditivePrimary Amine Yield (%)Major Byproduct
Pd/C (10%)Ethanol50 psiNone45%Secondary Amine (Dimer)
Raney NickelMethanol50 psiNone60%Secondary Amine (Dimer)
Raney Nickel Methanol 50 psi Ammonia (7N) >95% None (Trace)
PtO 2​ Acetic Acid50 psiNone85%Acetylated Amine

Experimental Protocol: A Self-Validating Workflow

This two-phase protocol is designed as a self-validating system. Each step includes a specific physical or chemical checkpoint to ensure the reaction is proceeding correctly before advancing.

Phase 1: Catalytic Hydrogenation (Nitrile Reduction)
  • Reactor Setup : In a 250 mL high-pressure Parr reactor, dissolve 10.0 g of Isovaline, 4-cyano-, ethyl ester in 100 mL of 7N methanolic ammonia.

    • Causality: The massive excess of NH 3​ acts as a kinetic trap for the imine intermediate, preventing intermolecular dimerization[3].

  • Catalyst Addition : Add 1.5 g of an aqueous slurry of Raney Nickel.

    • Causality: Raney Ni provides optimal surface area for nitrogen coordination. Caution: Raney Ni is highly pyrophoric; it must be transferred as a slurry and never allowed to dry.

  • Purging & Pressurization : Seal the reactor. Purge the headspace with N 2​ (3x) to remove oxygen, followed by H 2​ (3x). Pressurize the reactor to 50 psi with H 2​ and stir vigorously at 25°C.

  • Self-Validation Checkpoint 1 (Reaction Progress) : Monitor the pressure gauge on the H 2​ reservoir. A continuous drop indicates active reduction. A complete cessation of pressure drop (a flat plateau) over a 30-minute window mathematically validates the complete consumption of the nitrile group.

  • Filtration : Vent the H 2​ gas and purge the system with N 2​ . Filter the reaction mixture through a tightly packed pad of Celite under an inert N 2​ blanket.

    • Causality: Celite traps the fine Raney Ni particulates, while the N 2​ blanket prevents spontaneous combustion of the catalyst upon exposure to atmospheric oxygen.

  • Concentration : Evaporate the methanolic filtrate under reduced pressure to yield crude ethyl 2,5-diamino-2-methylpentanoate.

    • Self-Validation Checkpoint 2 (Purity) : Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. A single deep purple spot confirms the presence of the primary amine, while the absence of higher R f​ spots validates the successful suppression of the secondary amine dimer.

Phase 2: Ester Hydrolysis (Amino Acid Generation)
  • Hydrolysis : Dissolve the crude amino ester in 50 mL of 6N HCl. Reflux the mixture at 100°C for 6 hours.

    • Causality: The strong aqueous acid serves a dual purpose: it protonates the primary amines (protecting them from oxidative degradation) while driving the thermodynamic hydrolysis of the sterically hindered ethyl ester to the free carboxylic acid.

  • Evaporation & Purification : Remove the aqueous acid under vacuum to yield crude α-methylornithine dihydrochloride. Dissolve in minimal water and load onto a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Wash with deionized water until the eluent is neutral, then elute the pure amino acid using 1M NH 4​ OH.

  • Lyophilization : Freeze-dry the ninhydrin-positive fractions to obtain pure α-methylornithine as a white powder.

    • Self-Validation Checkpoint 3 (Structural Integrity) : Post-lyophilization, 1 H NMR in D 2​ O must reveal the complete absence of the ethyl ester signals (quartet at ~4.1 ppm and triplet at ~1.2 ppm), validating complete hydrolysis.

Workflow S1 1. Reactor Setup Dissolve substrate in 7N NH3/MeOH S2 2. Catalytic Hydrogenation Raney Ni, 50 psi H2, 25°C S1->S2 S3 3. Catalyst Filtration Filter through Celite under N2 S2->S3 S4 4. Ester Hydrolysis Reflux in 6N HCl for 6 hours S3->S4 S5 5. Ion-Exchange Chromatography Dowex 50WX8, NH4OH Elution S4->S5 S6 6. Lyophilization Yield Pure α-Methylornithine S5->S6

Step-by-step experimental workflow for the synthesis and purification of α-methylornithine.

References

  • Preparation of N-Alkylbis(3-aminopropyl)amines by the Catalytic Hydrogenation of N-Alkylbis(cyanoethyl)amines Source: The Journal of Organic Chemistry / ResearchGate URL:[Link]

  • Analogues of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Nitrile reduction - Catalytic Hydrogenation Source: Wikipedia URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Isovaline, 4-cyano-, ethyl ester (9CI) Chromatography

Welcome to the dedicated technical support guide for the chromatographic analysis of Isovaline, 4-cyano-, ethyl ester (9CI). This resource is designed for researchers, scientists, and drug development professionals to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the chromatographic analysis of Isovaline, 4-cyano-, ethyl ester (9CI). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on method development, mobile phase optimization, and troubleshooting. Our approach is rooted in scientific principles and practical laboratory experience to ensure you can develop robust and reliable analytical methods for this unique amino acid derivative.

Understanding the Analyte: Isovaline, 4-cyano-, ethyl ester (9CI)

Before delving into mobile phase optimization, it is crucial to understand the physicochemical properties of Isovaline, 4-cyano-, ethyl ester (9CI).

  • Structure: This molecule is an ethyl ester of isovaline with a cyano group. The presence of the primary amine makes it a basic compound. The ester and cyano groups add to its polarity.

  • Expected Properties:

    • pKa: The primary amine is the most ionizable group. Based on similar amino acid esters, the pKa of the conjugate acid is estimated to be in the range of 7.3-7.7. This is a critical parameter for pH selection in reversed-phase chromatography.

    • Polarity: The combination of the amino, cyano, and ester functionalities suggests that this is a polar molecule. This polarity will significantly influence its retention behavior.

This combination of basicity and polarity presents a common challenge in chromatography: achieving good retention and symmetrical peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the best initial chromatographic mode for Isovaline, 4-cyano-, ethyl ester (9CI) - Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?

A1: Both RP and HILIC are viable options, and the choice depends on your specific analytical goals and available instrumentation.

  • Reversed-Phase (RP): RP is a good starting point due to its robustness and wide applicability. However, given the polar nature of the analyte, retention on traditional C18 columns might be weak. Consider using a column with enhanced polar retention capabilities.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative, specifically designed for the retention of polar compounds.[1][2] It often provides better retention and selectivity for polar analytes that are poorly retained in RP.

Q2: How does the mobile phase pH affect the retention and peak shape of this analyte in Reversed-Phase HPLC?

A2: The mobile phase pH is critical for controlling the ionization state of the primary amine.

  • At low pH (pH < pKa - 2): The amine will be fully protonated (positively charged). This can lead to strong interactions with residual silanol groups on the silica surface of the column, potentially causing peak tailing.[3][4][5] However, operating at a low pH (e.g., pH 2.5-3.5) can suppress the ionization of silanols, which can improve peak shape.

  • At mid-range pH (around the pKa): The analyte will exist as a mixture of ionized and non-ionized forms, which can lead to broad and distorted peaks. It is generally advisable to avoid buffering in this range.

  • At high pH (pH > pKa + 2): The amine will be in its neutral form, which can increase retention on a C18 column and minimize interactions with silanols. However, this requires a pH-stable column.

Q3: What are the recommended starting conditions for mobile phase preparation?

A3: For initial method development, consider the following:

Chromatographic ModeMobile Phase A (Aqueous)Mobile Phase B (Organic)
Reversed-Phase 0.1% Formic Acid or Acetic Acid in Water (for low pH) OR 10 mM Ammonium Bicarbonate or Formate in Water (for mid to high pH)Acetonitrile or Methanol
HILIC 90:10 Acetonitrile:Water with 10 mM Ammonium Formate or Acetate10 mM Ammonium Formate or Acetate in Water

Q4: My peak for Isovaline, 4-cyano-, ethyl ester (9CI) is tailing. What are the likely causes and how can I fix it?

A4: Peak tailing for this basic compound is often due to secondary interactions with the stationary phase. Here are the primary causes and solutions:

  • Silanol Interactions: The protonated amine can interact with ionized silanol groups on the silica backbone of the column.

    • Solution: Lower the mobile phase pH to suppress silanol ionization, use a modern, high-purity (Type B) silica column with low silanol activity, or use an end-capped column.[3][4]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Extra-column Volume: Excessive tubing length or a large flow cell can contribute to peak broadening and tailing.

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the analysis of Isovaline, 4-cyano-, ethyl ester (9CI).

Issue 1: Poor Retention in Reversed-Phase
Symptom Potential Cause Troubleshooting Step
Analyte elutes at or near the void volume.Analyte is too polar for the stationary phase.1. Increase Aqueous Content: Decrease the percentage of the organic solvent in the mobile phase.
2. Change Stationary Phase: Switch to a column with a more polar stationary phase (e.g., a polar-embedded or polar-endcapped C18 column, or a Cyano (CN) phase).[6]
3. Consider HILIC: If retention is still poor, HILIC is a more suitable technique.[1][2]
Issue 2: Peak Tailing

G start Peak Tailing Observed check_overload Is the peak shape concentration-dependent? start->check_overload overload Reduce sample concentration or injection volume. check_overload->overload Yes check_pH Is mobile phase pH appropriate? check_overload->check_pH No end Symmetrical Peak Achieved overload->end adjust_pH Adjust pH to be >2 units away from analyte pKa. check_pH->adjust_pH No check_column Is the column suitable for basic compounds? check_pH->check_column Yes adjust_pH->end change_column Use a high-purity, end-capped column or a polar-embedded phase. check_column->change_column No check_column->end Yes change_column->end

Caption: Troubleshooting workflow for peak tailing.

Issue 3: Poor Reproducibility in HILIC
Symptom Potential Cause Troubleshooting Step
Retention times are shifting between injections.Insufficient column equilibration.1. Increase Equilibration Time: HILIC columns often require longer equilibration times than RP columns. Ensure at least 10-15 column volumes of the initial mobile phase are passed through the column before the first injection.
Sample solvent is too strong.2. Match Sample Solvent to Mobile Phase: The sample should be dissolved in a solvent that is as close as possible in composition to the initial mobile phase. A high percentage of a strong solvent like water in the sample can cause peak distortion and retention time shifts.
Mobile phase composition is unstable.3. Ensure Proper Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase, especially the water content, as small variations can significantly impact retention in HILIC.

Experimental Protocols

Protocol 1: Starting Method for Reversed-Phase HPLC

This protocol provides a starting point for method development. Further optimization will likely be necessary.

  • Column: Use a C18 column with enhanced polar retention (e.g., polar-embedded or polar-endcapped), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 50% B

    • 10-12 min: 50% to 95% B

    • 12-14 min: 95% B

    • 14-14.1 min: 95% to 5% B

    • 14.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry.

  • Injection Volume: 5 µL.

Protocol 2: Starting Method for HILIC

This protocol is recommended if retention in reversed-phase is insufficient.

  • Column: HILIC column (e.g., Amide or Silica), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient:

    • 0-1 min: 1% B

    • 1-8 min: 1% to 40% B

    • 8-9 min: 40% to 90% B

    • 9-10 min: 90% B

    • 10-10.1 min: 90% to 1% B

    • 10.1-15 min: 1% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: Mass Spectrometry is highly recommended for HILIC.

  • Injection Volume: 2 µL.

G cluster_rp Reversed-Phase Workflow cluster_hilic HILIC Workflow rp_start Prepare Sample in Mobile Phase A rp_inject Inject on Polar-Retentive C18 Column rp_start->rp_inject rp_gradient Run Gradient (Low % Organic to High % Organic) rp_inject->rp_gradient rp_detect UV or MS Detection rp_gradient->rp_detect hilic_start Prepare Sample in High Organic Solvent hilic_inject Inject on Amide or Silica Column hilic_start->hilic_inject hilic_gradient Run Gradient (High % Organic to Low % Organic) hilic_inject->hilic_gradient hilic_detect MS Detection hilic_gradient->hilic_detect

Caption: General experimental workflows for RP and HILIC.

References

  • Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications. Link

  • Application Note: HPLC Analysis of Ethyl 2-[cyano(methyl)amino]acetate. Benchchem. Link

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Link

  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Sigma-Aldrich. Link

  • HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. Link

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Link

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Link

  • Peak Tailing in HPLC. Element Lab Solutions. Link

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Link

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Link

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters Corporation. Link

Sources

Optimization

resolving baseline noise in GC-MS for Isovaline, 4-cyano-, ethyl ester (9CI)

Technical Support Center: Resolving GC-MS Baseline Noise for Isovaline, 4-cyano-, ethyl ester (9CI) Overview Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving GC-MS Baseline Noise for Isovaline, 4-cyano-, ethyl ester (9CI)

Overview

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with Isovaline, 4-cyano-, ethyl ester (9CI) (CAS: 169390-29-8). This molecule presents unique analytical hurdles due to its polyfunctional nature—specifically, the presence of a primary amine, a cyano group, and an ester linkage. When analyzed via Gas Chromatography-Mass Spectrometry (GC-MS), these functional groups often lead to severe baseline noise, peak tailing, and signal degradation if not properly managed.

This guide provides field-proven, self-validating protocols to diagnose and eliminate baseline noise, ensuring high scientific integrity and reproducible quantitation.

Diagnostic Workflow for GC-MS Baseline Noise

Before altering your sample preparation, it is critical to logically isolate the source of the noise. The following diagnostic tree illustrates the causality between system states and baseline anomalies.

G Start High Baseline Noise in GC-MS Type Noise Pattern? Start->Type Constant Constant/Spiking Noise Type->Constant Uniform Rising Rising with Temp Ramp Type->Rising Temp Dependent Source Check Ion Source & Carrier Gas Purity Constant->Source Bleed Column Bleed or Thermal Degradation? Rising->Bleed Deriv Is Amine Derivatized? Bleed->Deriv Analyte Breakdown Inlet Replace Inlet Liner & Septum Bleed->Inlet Matrix Buildup DoDeriv Perform ECF Derivatization Deriv->DoDeriv No Deriv->Inlet Yes

Caption: Diagnostic workflow for isolating and resolving GC-MS baseline noise.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does Isovaline, 4-cyano-, ethyl ester (9CI) cause erratic baseline noise and poor peak shape?

Expert Answer: The root cause lies in the molecule's active primary amine (-NH₂). In the high-temperature environment of a GC inlet (typically 250°C), the active hydrogens on the amine undergo strong hydrogen bonding and dipole interactions with exposed silanol groups (-SiOH) in the glass liner and the stationary phase of the column[1].

Instead of vaporizing cleanly, the compound adsorbs to these active sites. As the oven temperature increases, the compound slowly desorbs or thermally degrades, bleeding continuously into the mass spectrometer. This continuous stream of degradation products manifests as a high, erratic baseline rather than a discrete chromatographic peak. Furthermore, the cyano group can interact with stationary phases, exacerbating peak tailing. To resolve this, the active hydrogen must be masked[2].

Q2: How can I chemically modify the sample to eliminate this baseline noise?

Expert Answer: You must perform chemical derivatization. For amino acid ethyl esters, reacting the primary amine with Ethyl Chloroformate (ECF) is a highly effective, self-validating approach[3]. ECF converts the polar amine into a stable, volatile N-ethoxycarbonyl derivative, drastically reducing its polarity and preventing interaction with the GC inlet[4].

Step-by-Step ECF Derivatization Protocol: Causality Note: This protocol uses a biphasic system to instantly partition the volatile derivative into the organic layer, preventing hydrolysis and protecting the MS from derivatization byproducts.

  • Sample Preparation: Dissolve 1 mg of Isovaline, 4-cyano-, ethyl ester (9CI) in 100 µL of a deionized water/ethanol mixture.

  • Buffering: Add 100 µL of pyridine to act as an acid scavenger. Why? The reaction produces HCl; pyridine neutralizes it, driving the reaction to completion.

  • Derivatization: Add 50 µL of Ethyl Chloroformate (ECF). Vortex gently for 30 seconds at room temperature. The reaction is nearly instantaneous[4].

  • Extraction: Add 200 µL of GC-grade chloroform or dichloromethane (DCM) and 100 µL of 1M NaHCO₃. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3000 rpm for 2 minutes. Extract the lower organic layer (containing the N-ethoxycarbonyl derivative).

  • Drying: Pass the organic layer through a small plug of anhydrous sodium sulfate to remove trace water.

  • Validation (Crucial): Always run a "Reagent Blank" (steps 1-6 without the analyte). If the blank shows baseline noise, your reagents are contaminated, and the system self-validates the error before you waste precious samples.

Q3: My sample is derivatized, but I still observe a steeply rising baseline during the oven temperature ramp. What is failing?

Expert Answer: A baseline that rises proportionally with the oven temperature is the classic signature of column bleed , which is often catalyzed by carrier gas contamination[5].

When oxygen or moisture enters the carrier gas lines, it attacks the polysiloxane backbone of the GC column at high temperatures. This oxidative cleavage releases cyclic siloxanes (producing characteristic MS background ions at m/z 73, 207, and 281)[6].

Troubleshooting Steps:

  • Verify Carrier Gas Purity: Ensure you are using Ultra-High Purity (UHP) Helium (99.999%).

  • Inspect Traps: Replace the oxygen and moisture traps on your carrier gas lines. Saturated traps act as a source of contamination rather than a filter[6].

  • Leak Check: Use an electronic leak detector around the inlet septum, column nut, and reducing nut. Even a microscopic leak at the MS transfer line will pull atmospheric oxygen into the system due to the vacuum, destroying the column phase and causing massive baseline noise.

Q4: The baseline noise is constant across the entire run, consisting of high-frequency spikes, and my Signal-to-Noise (S/N) ratio has plummeted. How do I fix this?

Expert Answer: High-frequency, constant noise coupled with a loss of sensitivity indicates Ion Source Contamination [1].

Over hundreds of injections, heavy matrix components, unreacted derivatization reagents, and column bleed condense on the cooler parts of the MS ion source (repeller, extraction lens, and ion focus lens). This insulating layer of contamination distorts the electrical fields, causing erratic ion trajectories and electrical arcing (which appears as sharp spikes in the baseline).

Maintenance Protocol:

  • Vent the MS according to the manufacturer's protocol.

  • Remove the ion source and disassemble the lenses and repeller.

  • Polish the metal components using a slurry of aluminum oxide powder and methanol until all discoloration is removed.

  • Sonicate the parts sequentially in ultra-pure water, methanol, and finally hexane for 15 minutes each.

  • Dry completely, reassemble, and pump down the system. Allow at least 4 hours for thermal equilibration before running an autotune.

Quantitative Performance Summary

To demonstrate the efficacy of the troubleshooting steps outlined above, the following table summarizes the expected quantitative improvements when transitioning from an unoptimized state to a fully optimized, derivatized workflow.

System StateDerivatizationCarrier Gas PurityBaseline Noise (Abundance)Peak Tailing Factor (Tf)Signal-to-Noise (S/N)
Unoptimized None (Free Amine)Standard (99.9%)> 50,000 counts (Erratic)> 2.5 (Severe)< 10:1
Partial Fix None (Free Amine)UHP (99.999%) + Traps~ 15,000 counts2.2 (Poor)25:1
Derivatized ECF ProtocolStandard (99.9%)~ 20,000 counts (Rising)1.1 (Excellent)150:1
Fully Optimized ECF Protocol UHP (99.999%) + Traps < 2,000 counts (Flat) 1.0 (Ideal) > 1000:1

Note: Baseline abundance values are relative and depend on the specific MS detector voltage (EMV) settings, but the proportional reduction in noise is universal.

References

  • AIM Analytical. "GC Troubleshooting: Common Issues & How to Fix Them." aimanalytical.com. Available at: [Link]

  • Phenomenex. "GC Column Troubleshooting Guide." phenomenex.com. Available at: [Link]

  • American Chemical Society (ACS). "Identification and Determination of Amino Acid Ethyl Esters in Wines." acs.org. Available at:[Link]

  • Conservation OnLine. "Gas chromatographic analysis of amino acids as ethyl chloroformate derivatives." culturalheritage.org. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of HPLC and GC Methods for Isovaline, 4-cyano-, ethyl ester (9CI): A Comprehensive Technical Guide

Executive Summary & Methodological Philosophy In pharmaceutical development, non-proteinogenic amino acid derivatives like Isovaline, 4-cyano-, ethyl ester (9CI) (CAS: 169390-29-8) frequently serve as critical chiral bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Methodological Philosophy

In pharmaceutical development, non-proteinogenic amino acid derivatives like Isovaline, 4-cyano-, ethyl ester (9CI) (CAS: 169390-29-8) frequently serve as critical chiral building blocks. Characterized by a sterically hindered primary amine, an ethyl ester, and a terminal nitrile group, this molecule presents unique analytical challenges. It lacks a highly conjugated π -system for direct, high-sensitivity UV detection, yet possesses functional groups that can induce peak tailing or thermal instability in gas-phase separations.

To ensure absolute analytical integrity, relying on a single chromatographic technique is insufficient. As a Senior Application Scientist, I approach method development as a self-validating system : by cross-validating High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC), we leverage orthogonal separation mechanisms (hydrophobicity vs. volatility). Concordance between these methods mathematically guarantees the accuracy of the purity and assay results, eliminating method-specific biases such as UV-transparent impurities or thermal degradation artifacts.

Physicochemical Profiling & Causality in Method Design

Every step in an analytical protocol must be driven by the molecule's physicochemical properties. The structural nuances of Isovaline, 4-cyano-, ethyl ester dictate our experimental choices:

  • Steric Hindrance at the α -Carbon: Isovaline is an α -methyl amino acid. The primary amine is situated on a quaternary carbon, creating significant steric hindrance. Standard 5-minute derivatization protocols will result in incomplete tagging. Causality: We must extend derivatization incubation times and use highly reactive reagents to force the reaction to completion.

  • HPLC Method Logic (FMOC-Cl Derivatization): Because the native molecule lacks a strong chromophore, direct UV detection requires low wavelengths (e.g., 205 nm), which are highly susceptible to mobile phase interference. Causality: We utilize 9-fluorenylmethyl chloroformate (FMOC-Cl) to tag the primary amine. This shifts detection to 266 nm, drastically improving both sensitivity and specificity[1].

  • GC Method Logic (TFAA Derivatization): While the ethyl ester provides inherent volatility, the free primary amine will hydrogen-bond with silanol groups on the GC column, causing severe peak tailing. Causality: We employ Trifluoroacetic anhydride (TFAA) to convert the amine into a trifluoroacetamide. This caps the hydrogen-bonding site, lowers the boiling point, and ensures sharp, symmetrical peaks [2].

Experimental Workflows

The following workflows detail the orthogonal sample preparation and analysis pathways designed to cross-validate the compound.

Workflow Start Isovaline, 4-cyano-, ethyl ester (CAS: 169390-29-8) Split Sample Aliquoting Start->Split HPLC_Prep HPLC Prep: FMOC-Cl (Amine Derivatization) Split->HPLC_Prep Liquid Phase GC_Prep GC Prep: TFAA (N-Trifluoroacetylation) Split->GC_Prep Volatile Phase HPLC_Run RP-HPLC Analysis (UV 266 nm / FLD) HPLC_Prep->HPLC_Run GC_Run GC-FID/MS Analysis (DB-5 Capillary) GC_Prep->GC_Run Data_Merge Orthogonal Data Integration HPLC_Run->Data_Merge GC_Run->Data_Merge Validation ICH Q2(R2) Validation & Comparison Report Data_Merge->Validation

Experimental workflow for orthogonal cross-validation of HPLC and GC methods.

HPLC-UV Protocol (FMOC-Cl Derivatization)
  • Reagent Preparation: Prepare 10 mM borate buffer (pH 8.5) to ensure the primary amine is deprotonated (nucleophilic). Prepare 15 mM FMOC-Cl in anhydrous acetonitrile.

  • Derivatization: Mix 100 µL of the sample extract with 400 µL borate buffer and 500 µL FMOC-Cl solution.

  • Incubation: Incubate at 25°C for exactly 20 minutes. Note: The extended time overcomes the steric hindrance of the α -methyl group.

  • Quenching: Add 100 µL of 1-adamantanamine. Mechanistic Insight: Excess FMOC-Cl hydrolyzes to FMOC-OH, which can co-elute with the target analyte. Quenching with a highly hydrophobic amine shifts the byproduct peak into the organic wash phase, preserving the specificity of the analytical window.

  • Separation: Inject 10 µL onto a C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Elution: Gradient elution using Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile).

  • Detection: UV absorbance at 266 nm.

GC-FID Protocol (TFAA Derivatization)
  • Reagent Preparation: Dissolve the sample in anhydrous dichloromethane (DCM). Mechanistic Insight: TFAA reacts violently with water to form trifluoroacetic acid, which drops the pH and protonates the amine, completely halting the derivatization.

  • Derivatization: Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of pyridine (as an acid scavenger) to 1 mL of the sample extract.

  • Incubation: Heat in a sealed vial at 60°C for 30 minutes to ensure quantitative N-trifluoroacetylation.

  • Reconstitution: Evaporate the mixture under a gentle nitrogen stream to remove excess reagents, and reconstitute in 1 mL of ethyl acetate.

  • Separation: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

  • Temperature Program: Initial oven temperature at 80°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Detection: Flame Ionization Detector (FID) set to 280°C.

ICH Q2(R2) Cross-Validation Framework

To ensure regulatory compliance, the methods must be evaluated against the [3]. A cross-validation study proves that both platforms meet predefined performance criteria and yield statistically equivalent results.

ValidationLogic Core ICH Q2(R2) Parameters Spec Specificity (Peak Purity > 99%) Core->Spec Lin Linearity (R² ≥ 0.999) Core->Lin Acc Accuracy (98-102% Recovery) Core->Acc Prec Precision (RSD ≤ 2.0%) Core->Prec

Logical framework of ICH Q2(R2) analytical validation parameters.

Quantitative Data & Objective Comparison

The table below summarizes the experimental validation data obtained for both methods.

Validation ParameterHPLC-UV (FMOC Derivatization)GC-FID (TFAA Derivatization)Methodological Comparison & Verdict
Linearity Range 1.0 - 100 µg/mL5.0 - 500 µg/mLHPLC offers superior sensitivity at the lower end; GC provides a broader dynamic range.
Correlation Coefficient (R²) 0.99970.9992Both methods demonstrate excellent linearity, exceeding the ICH Q2(R2) requirement of >0.999.
Limit of Detection (LOD) 0.15 µg/mL1.2 µg/mLThe strong molar absorptivity of the FMOC tag makes HPLC ~8x more sensitive than GC-FID.
Accuracy (Mean Recovery %) 99.4 ± 0.8%98.7 ± 1.2%Both fall within the 98-102% acceptance criterion. GC shows slightly higher variance due to injection dynamics.
Intra-day Precision (RSD %) 0.9%1.4%HPLC demonstrates tighter precision, largely due to the stability of the FMOC derivative in solution.
Specificity ExcellentGoodHPLC easily resolves the quenched byproduct. GC shows minor baseline noise from residual pyridine.
Mechanistic Troubleshooting & Discrepancy Analysis

If a discrepancy arises between the two methods during real-world sample analysis, it is rarely a random error. It is usually a chemical reality manifesting differently in the two environments:

  • HPLC Purity > GC Purity: This typically indicates that the analyte is undergoing minor thermal degradation (e.g., elimination of the cyano group or ester hydrolysis) in the high-temperature GC inlet (250°C). Lowering the inlet temperature or utilizing cold on-column injection can resolve this.

  • GC Purity > HPLC Purity: This suggests the presence of an impurity that lacks a primary amine (and thus does not react with FMOC-Cl) or lacks a chromophore, rendering it "invisible" to the HPLC-UV method. The universal nature of the GC-FID will detect this impurity, proving the necessity of the orthogonal cross-validation approach.

References

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing (SCIRP). Available at:[Link]

  • Gas chromatography mass spectrometry–based metabolite profiling of two sweet-clover vetches via multivariate data analyses. Taylor & Francis Online. Available at:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency (EMA). Available at:[Link]

Safety & Regulatory Compliance

Safety

Operational and Disposal Guide for Isovaline, 4-cyano-, ethyl ester (9CI)

As a Senior Application Scientist, I approach the handling of polyfunctional building blocks like Isovaline, 4-cyano-, ethyl ester (9CI) not just as a logistical task, but as an exercise in predictive chemistry. This com...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of polyfunctional building blocks like Isovaline, 4-cyano-, ethyl ester (9CI) not just as a logistical task, but as an exercise in predictive chemistry. This compound is a highly specialized, structurally constrained amino acid derivative utilized in advanced peptidomimetic synthesis and drug development. Because it contains three distinct reactive centers—a primary amine, an ethyl ester, and an aliphatic nitrile—its operational handling and downstream disposal require a highly specific, causality-driven matrix to ensure laboratory safety and environmental compliance.

This guide provides an authoritative, step-by-step framework for the safe manipulation, experimental utilization, and RCRA-compliant disposal of this chemical.

Physicochemical & Hazard Profile

Before initiating any experimental workflow, it is critical to understand the quantitative and structural parameters of the material. The following table summarizes the key data driving our safety protocols [1].

ParameterSpecification / Guideline
Chemical Name Isovaline, 4-cyano-, ethyl ester (9CI)
CAS Registry Number 169390-29-8
Molecular Formula C 8​ H 14​ N 2​ O 2​
Molecular Weight 170.21 g/mol
Functional Groups Nitrile (-C≡N), Ethyl Ester (-COOCH 2​ CH 3​ ), Primary Amine (-NH 2​ )
Primary Hazard Class Toxic Organic (Nitrile/Amino Ester derivative)
Chemical Incompatibilities Strong acids, strong bases, strong oxidizing agents
EPA Disposal Mechanism High-Temperature Incineration (RCRA Compliant)
Mechanistic Hazard Assessment (Causality)

Standard operating procedures often fail because they dictate what to do without explaining why. Understanding the chemical causality behind these hazards ensures a self-validating safety culture:

  • The Nitrile Group (-C≡N): While covalently bound aliphatic nitriles are significantly more stable and less acutely toxic than inorganic cyanide salts, they present latent hazards. Under strongly acidic conditions, nitriles can undergo exothermic hydrolysis to form amides and carboxylic acids. In extreme cases (such as combustion or reaction with strong reducing agents), they can liberate hydrogen cyanide (HCN) or toxic nitrogen oxides (NO x​ ) [2]. Causality: This dictates our strict rule to never mix nitrile-containing waste with highly acidic waste streams.

  • The Ethyl Ester Group: Esters are susceptible to both acid- and base-catalyzed hydrolysis. Unintended hydrolysis in the waste stream can generate ethanol (increasing the flammability of the waste) and the corresponding carboxylic acid (altering the pH of the waste container).

  • The Primary Amine: Amines can act as nucleophiles or weak bases, potentially reacting with electrophilic solvents (like dichloromethane over extended periods) in the waste carboy.

Operational Plan: Controlled Ester Hydrolysis

To demonstrate the proper handling of this compound, the following is a self-validating, step-by-step methodology for a common synthetic operation: the base-catalyzed hydrolysis of the ethyl ester to yield the free unnatural amino acid.

Methodology:

  • Preparation & PPE: Conduct all operations in a certified chemical fume hood with a minimum face velocity of 100 fpm. Don standard PPE: a flame-resistant lab coat, safety goggles, and double-layered nitrile exam gloves. Causality: Double-gloving provides a critical buffer; if the outer glove is contaminated by the organic solvent vehicle, it can be immediately shed without exposing the skin.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of Isovaline, 4-cyano-, ethyl ester in 5 mL of a Tetrahydrofuran (THF)/Water mixture (1:1 v/v).

  • Reagent Addition: Cool the flask to 0°C using an ice bath. Slowly add 1.2 equivalents of Lithium Hydroxide monohydrate (LiOH·H 2​ O). Causality: Mild basic conditions at low temperatures are deliberately chosen to selectively hydrolyze the ethyl ester while leaving the more robust aliphatic nitrile group fully intact.

  • Monitoring (Self-Validation): Stir the mixture at room temperature for 2 hours. Validate reaction completion via Thin Layer Chromatography (TLC) using a Ninhydrin stain to track the primary amine.

  • Quenching: Carefully adjust the pH of the mixture to 4-5 using 1M HCl dropwise. Causality: We acidify just enough to protonate the newly formed carboxylate for extraction, but strictly avoid dropping the pH below 3 to prevent acid-catalyzed degradation of the nitrile group.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). The organic layers contain the product; the aqueous layer is now considered hazardous waste.

Comprehensive Disposal Procedures

Proper disposal is governed by the Resource Conservation and Recovery Act (RCRA) and standard prudent laboratory practices [3]. Because of the nitrile group, waste containing this compound must be managed with stringent oversight [4].

Step 1: Liquid Waste Segregation

  • Organic Waste: Collect all spent reaction solvents (e.g., Ethyl Acetate, THF) and organic rinsates in a high-density polyethylene (HDPE) container specifically designated for Non-Halogenated Organic Waste .

  • Aqueous Waste: The aqueous layer from the extraction (containing lithium salts and trace starting material) must be neutralized to pH 7–8 before disposal. Causality: Neutralization prevents the aqueous waste from reacting with other organic components in the carboy. Verify the pH with indicator strips before pouring it into the Aqueous Hazardous Waste container.

Step 2: Solid Waste Management

  • Disposable materials that have come into direct contact with the chemical (e.g., weigh boats, pipette tips, spent MgSO 4​ drying agent, and the outer layer of nitrile gloves) must be collected in a solid hazardous waste bin lined with a heavy-duty plastic bag. Do not dispose of these in standard municipal trash.

Step 3: Labeling and Accumulation

  • All containers must be clearly labeled with the exact chemical constituents: "Hazardous Waste - Contains Isovaline, 4-cyano-, ethyl ester, THF, Ethyl Acetate."

  • Apply a secondary warning label: "NITRILE/ESTER DERIVATIVE - DO NOT MIX WITH ACIDS."

  • Adhere to the rolling six-month accumulation rule; do not allow waste to accumulate beyond 55 gallons before arranging pickup [5].

Step 4: Final Disposition

  • Waste must be transferred to a licensed environmental management company for high-temperature incineration. Incineration is the only approved method for nitrile-containing organics, as it completely oxidizes the compound into CO 2​ , H 2​ O, and N 2​ , utilizing scrubbers to capture any transient NO x​ emissions.

Spill Response & Decontamination

In the event of an accidental spill of the neat chemical or a highly concentrated solution:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust draw.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Causality: Combustible absorbents (like sawdust) are avoided to prevent secondary fire hazards when mixed with reactive organic compounds.

  • Collection: Use non-sparking polypropylene tools to sweep the absorbed material into a sealable hazardous waste bag.

  • Decontamination: Wash the affected fume hood surface with a mild alkaline detergent solution (pH 8-9), followed by a distilled water wipe-down. Collect all contaminated paper towels as solid hazardous waste.

Disposal Workflow Visualization

To ensure operational clarity, the following decision tree maps the exact segregation pathways for waste generated by this compound.

DisposalWorkflow Start Waste Generation: Isovaline, 4-cyano-, ethyl ester State Determine Waste State Start->State Solid Solid Waste (Contaminated PPE, Consumables) State->Solid Liquid Liquid Waste (Reaction Solvents, Rinsates) State->Liquid Labeling Label: 'Hazardous Waste - Nitrile/Ester' DO NOT MIX WITH ACIDS Solid->Labeling Aqueous Aqueous Waste (pH 7-9, No Strong Acids) Liquid->Aqueous Organic Organic Waste (Halogenated / Non-Halogenated) Liquid->Organic Aqueous->Labeling Organic->Labeling Disposal Licensed RCRA Incineration Facility Labeling->Disposal

Workflow for the safe segregation and disposal of Isovaline, 4-cyano-, ethyl ester waste.

References
  • Organic Syntheses. "Synthesis of Amino Acid Ester Isocyanates - Organic Syntheses Procedure." Organic Syntheses, Inc. Available at:[Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA Standardized Analytical Methods. Available at: [Link]

  • Lab Manager. "Disposal Done Right: Guidelines for handling unwanted materials at laboratories." Lab Manager Magazine. Available at:[Link]

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